

biological activity of 2-amino-4-methylthiazole-5-carboxylic acid derivatives

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Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxylic acid

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A Comprehensive Guide to the Biological Activities of 2-Amino-4-Methylthiazole-5-Carboxylic Acid Derivatives

The **2-amino-4-methylthiazole-5-carboxylic acid** scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. [1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide provides a comparative overview of these activities, supported by experimental data and detailed protocols for key assays.

Antimicrobial Activity

Derivatives of **2-amino-4-methylthiazole-5-carboxylic acid** have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi, including drug-resistant strains.

Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various **2-amino-4-methylthiazole-5-carboxylic acid** derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

Compound/Derivative	Target Organism	MIC (μ g/mL)	Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate	Mycobacterium tuberculosis H37Rv	0.06	[2]
2-amino-5-methylthiazole-4-carboxylic acid	Mycobacterium tuberculosis H37Rv	0.06	[2]
Methyl 2-amino-5-methylthiazole-4-carboxylate	Mycobacterium tuberculosis H37Rv	16	[2]
2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid	Mycobacterium tuberculosis H37Rv	32	[2]
Thiazole Derivative 4c	Staphylococcus aureus	10 (MIC)	[3]
Thiazole Derivative 3a	Staphylococcus aureus	10 (MIC)	[3]
Thiazolyl-Thiazole Derivative	Bacillus subtilis	4.51 (MIC)	
Thiazolyl-Thiazole Derivative	Escherichia coli	3.92-4.01 (MIC)	

Anticancer Activity

Numerous 2-amino-**4-methylthiazole-5-carboxylic acid** derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.[4][5]

Comparison of Anticancer Activity (IC50 Values)

The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)	K562 (Leukemia)	Comparable to Dasatinib (< 1 µM)	[6]
Compound 6d	MCF-7 (Breast Cancer)	20.2	[6]
Compound 6d	HT-29 (Colon Cancer)	21.6	[6]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate	Panc-1 (Pancreatic Cancer)	43.08	[4]
Thiazole Carboxamide Derivative 8d	A-549 (Lung Cancer)	48% inhibition at test concentration	[7]
Thiazole Derivative 4c	MCF-7 (Breast Cancer)	2.57	[8]
Thiazole Derivative 4c	HepG2 (Liver Cancer)	7.26	[8]

Enzyme Inhibitory Activity

Derivatives of **2-amino-4-methylthiazole-5-carboxylic acid** have been identified as potent inhibitors of various enzymes implicated in disease, highlighting their potential as targeted therapeutics.

Comparison of Enzyme Inhibitory Activity

This table summarizes the inhibitory activity of different derivatives against specific enzymes, expressed as IC50 or Ki values.

Compound/Derivative	Target Enzyme	IC50 / Ki (μM)	Reference
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b)	Xanthine Oxidase	0.57 (IC50)	[9][10]
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c)	Xanthine Oxidase	0.91 (IC50)	[9][10]
Benzylidenehydrazinyl-thiazole derivative 5a	15-Lipoxygenase	0.12 (IC50)	[11]
Benzylidenehydrazinyl-thiazole derivative 5h	Carbonic Anhydrase II	1.26 (IC50)	[11]
2-amino-4-(4-chlorophenyl)thiazole	Carbonic Anhydrase I	0.008 (Ki)	[12]
2-amino-4-(4-bromophenyl)thiazole	Carbonic Anhydrase II	0.124 (Ki)	[12]
2-amino-4-(4-bromophenyl)thiazole	Acetylcholinesterase	0.129 (Ki)	[12]
2-amino-4-(4-bromophenyl)thiazole	Butyrylcholinesterase	0.083 (Ki)	[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Procedure:

- Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Serial Dilution of Test Compounds: The 2-amino-4-methylthiazole-5-carboxylic acid derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[\[3\]](#)
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[\[3\]](#)

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of compounds on cancer cells by measuring their metabolic activity.

Procedure:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours to allow for attachment.[\[8\]](#)
- Compound Treatment: The cells are treated with various concentrations of the 2-amino-4-methylthiazole-5-carboxylic acid derivatives and incubated for 48 hours.[\[8\]](#)
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours.[\[13\]](#)
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[\[13\]](#)
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[\[13\]](#)

- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[13]

Xanthine Oxidase Inhibition Assay

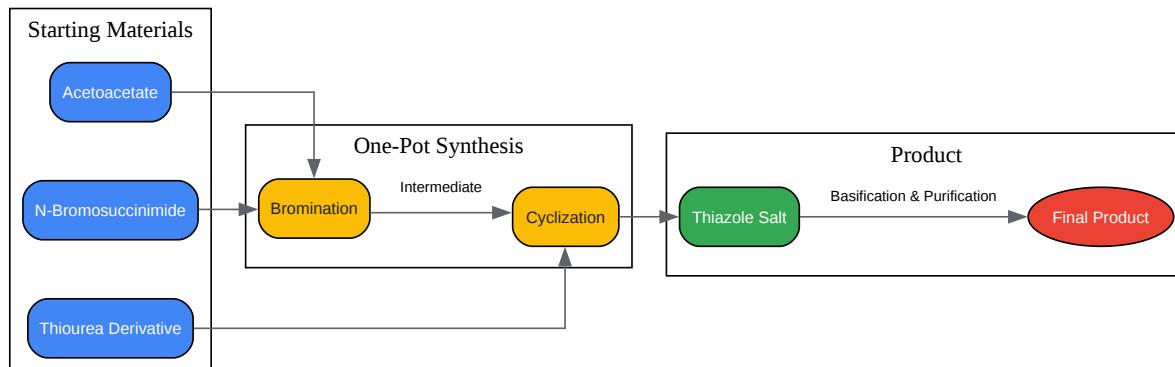
Objective: To determine the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid.

Procedure:

- Reaction Mixture Preparation: A reaction mixture containing the test compound, phosphate buffer (pH 7.5), and xanthine oxidase enzyme solution is prepared in a 96-well plate.[1][14]
- Pre-incubation: The mixture is pre-incubated at 25°C for 15 minutes.[14]
- Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.[14]
- Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 290-295 nm over time using a microplate reader.[1][15]
- Data Analysis: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined. [15]

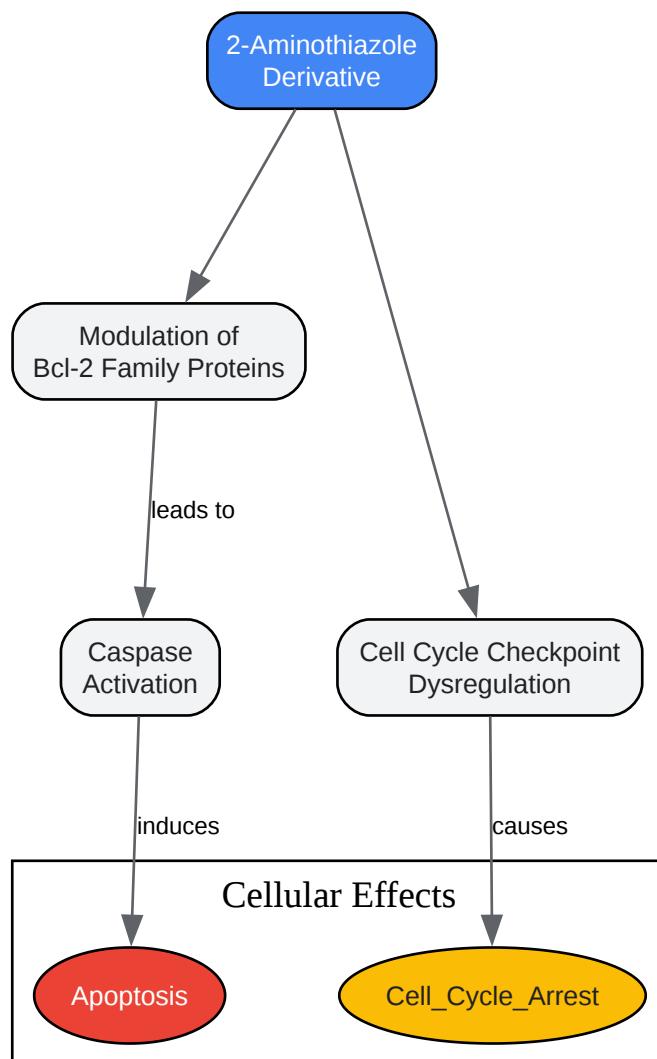
Visualizations

The following diagrams illustrate key processes related to the synthesis and biological activity of **2-amino-4-methylthiazole-5-carboxylic acid** derivatives.



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Caption: General one-pot synthesis workflow for **2-amino-4-methylthiazole-5-carboxylic acid** derivatives.

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Caption: Simplified signaling pathway for the anticancer activity of 2-aminothiazole derivatives.

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